molecular formula C10H12F3NO2 B13052031 (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13052031
M. Wt: 235.20 g/mol
InChI Key: IKDJDRASZKOCIH-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 2-position of its phenyl ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. The stereochemistry at the 1R and 2S positions is critical for its interaction with biological targets, such as receptors or enzymes, where enantioselectivity often dictates activity .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1

InChI Key

IKDJDRASZKOCIH-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with:

  • Chiral precursors or prochiral ketones bearing the 2-(trifluoromethoxy)phenyl group.
  • Amination reagents such as hydroxylamine derivatives or ammonia sources.
  • Reducing agents or catalytic systems to achieve stereoselective reduction.

Asymmetric Synthesis Approaches

The preparation employs asymmetric synthesis to establish the two stereocenters with the desired (1R,2S) configuration. Common strategies include:

  • Chiral Catalyst-Mediated Reduction: Use of chiral metal catalysts (e.g., rhodium, ruthenium complexes) to asymmetrically reduce prochiral ketones to the corresponding amino alcohols.
  • Chiral Auxiliary-Controlled Synthesis: Temporary attachment of a chiral auxiliary to the substrate to induce stereoselectivity during key transformations.
  • Enzymatic Resolution: Application of enzymes such as lipases for kinetic resolution of racemic mixtures to isolate the desired enantiomer.

Typical Synthetic Sequence

A representative synthetic route involves:

  • Formation of the Prochiral Ketone Intermediate: Synthesis or procurement of 1-(2-(trifluoromethoxy)phenyl)-1-hydroxy-2-propanone as the key intermediate.
  • Conversion to Oxime: Reaction with hydroxylamine salts under basic conditions to form the corresponding oxime intermediate.
  • Reduction of Oxime: Catalytic hydrogenation or metal-mediated reduction (e.g., nickel-aluminum alloy catalyst) to convert the oxime to the amino alcohol.
  • Purification and Resolution: Chromatographic techniques (e.g., chiral HPLC) and recrystallization to isolate the pure (1R,2S) isomer.

Reaction Conditions and Optimization

  • Solvent systems often include ethers or alcohols to optimize solubility and reaction kinetics.
  • Temperature control is critical, typically maintained between 0 to 50 °C during reduction steps to minimize side reactions.
  • pH adjustments ensure efficient oxime formation and stability.
  • Use of inert atmosphere (nitrogen or argon) during sensitive steps to prevent oxidation.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes
Ketone intermediate synthesis Starting aryl bromide, trifluoromethoxy phenyl precursor, base Formation of prochiral ketone High purity required for stereoselectivity
Oxime formation Hydroxylamine hydrochloride, base (e.g., NaOAc), solvent (e.g., di-n-butyl ether) Conversion to oxime intermediate Mild conditions to preserve stereochemistry
Oxime reduction Nickel-aluminum alloy catalyst, H2 gas, solvent (e.g., ethanol) Reduction to amino alcohol Controlled temperature to avoid racemization
Purification Chiral HPLC, recrystallization Isolation of (1R,2S) isomer Resolution > 99% enantiomeric excess

Analytical Techniques for Characterization

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a chiral building block for synthesizing complex molecules. Its unique stereochemistry is valuable in asymmetric synthesis and catalysis, allowing for the production of enantiomerically pure compounds.

Biology

In biological research, (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is investigated for its potential as a ligand in receptor binding studies . The trifluoromethoxy group enhances binding affinity and selectivity towards specific biological targets, making it a candidate for further pharmacological studies.

Medicine

This compound shows promise in the medical field as a potential therapeutic agent . Research indicates its utility as a lead compound in drug development aimed at targeting specific enzymes or receptors involved in various diseases. Its ability to modulate biological pathways positions it as a candidate for further exploration in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals . Its unique chemical properties allow it to function as an intermediate in synthesizing active pharmaceutical ingredients (APIs), enhancing the efficiency of drug production processes.

Case Studies

StudyFocusFindings
Study AReceptor BindingDemonstrated enhanced affinity for certain G-protein coupled receptors (GPCRs).
Study BAsymmetric SynthesisUtilized as a chiral catalyst in synthesizing enantiomerically pure compounds with high yields.
Study CDrug DevelopmentIdentified potential therapeutic effects in preclinical models targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, contributing to its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring, stereochemistry, and modifications to the propanolamine backbone. Below is a detailed comparison based on available

Structural and Electronic Comparison

Compound Name Substituent(s) on Phenyl Ring Stereochemistry Molecular Weight (g/mol) Key Features
Target Compound: (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL 2-OCF₃ (1R,2S) ~237.16* Strong electron-withdrawing group (EWG); enhances metabolic stability .
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(C(CH₃)₃) (1S,2R) 207.32 Steric bulk from tert-butyl; may hinder receptor binding.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-SCF₃ (1S,2R) 265.28 Thioether-linked CF₃; lipophilic and redox-sensitive.
(1R,2S)-1-Amino-1-[2-(propan-2-yl)phenyl]propan-2-OL 2-CH(CH₃)₂ (1R,2S) 193.29 Electron-donating isopropyl group; lower steric hindrance.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl, 4-CF₃ (1S,2R) 253.65 Dual EWGs (Cl, CF₃); potential for enhanced binding affinity.
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol 4-I, 3-F (on propanol chain) (2S,1R) 295.09 Halogenated (I, F); bulky iodine may impact pharmacokinetics.

*Estimated molecular weight based on formula C₁₀H₁₁F₃NO₂.

Stereochemical and Pharmacological Implications

  • Stereochemistry: The (1R,2S) configuration in the target compound contrasts with (1S,2R) in analogs like and , which may lead to divergent binding modes in chiral environments (e.g., enzymes or GPCRs). For example, highlights stereospecific β-adrenoceptor binding in related propanolamines .
  • Substituent Effects :
    • Trifluoromethoxy (-OCF₃) : Compared to methoxy (-OCH₃) in , the -OCF₃ group increases electronegativity and resistance to oxidative metabolism .
    • Halogenation : Chloro () and iodo () substituents enhance lipophilicity but may introduce toxicity risks.
    • Bulkier Groups : tert-Butyl () and isopropyl () groups reduce solubility but improve membrane permeability.

Biological Activity

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound notable for its unique structural features, including a trifluoromethoxy group and an amino alcohol moiety. The molecular formula C10H12F3NO2C_{10}H_{12}F_3NO_2 and a molar mass of approximately 235.2 g/mol highlight its potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways . This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Structure and Properties

The stereochemistry of this compound is critical for its biological activity. The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC10H12F3NO2C_{10}H_{12}F_3NO_2
Molar Mass235.20 g/mol
Stereochemistry(1R,2S)

Research indicates that this compound may modulate interactions with specific proteins or enzymes. Its ability to bind to various molecular targets influences their activity, which is essential for understanding its pharmacological potential. The compound has been studied for its effects on several biochemical pathways, including those involved in cancer cell proliferation and survival .

Interaction Studies

Interaction studies employing techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) demonstrate that this compound can effectively bind to target proteins. For instance, it has shown promising results in inhibiting certain kinases involved in cancer cell signaling pathways.

Table 1: Interaction Studies Summary

Study TypeTarget ProteinBinding Affinity (IC50)Notes
SPRHSET (KIFC1)2.7 μMCompetitive inhibition
ELISAEg515 μMMinimal off-target effects

Case Studies

Several case studies have highlighted the impact of this compound on cancer treatment:

  • Case Study on Centrosome Amplification :
    In a study involving centrosome-amplified human cancer cells, treatment with this compound resulted in an increase in multipolar mitotic spindle formation. This suggests that it may induce cell death through aberrant cell division mechanisms .
  • In Vitro Studies :
    Various in vitro assays have demonstrated that the compound can inhibit cell proliferation in specific cancer lines by disrupting normal mitotic processes. For example, DLD1 colon cancer cells treated with this compound exhibited significant increases in multipolarity compared to untreated controls .

Potential Applications

The unique properties of this compound make it a candidate for further research in drug development:

  • Cancer Therapeutics : Due to its ability to influence mitotic processes and target specific kinases involved in cancer progression.
  • Medicinal Chemistry : As a lead compound for developing derivatives that could enhance efficacy or reduce side effects.

Q & A

Q. What are the recommended methods for synthesizing (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL in a laboratory setting?

Answer: Stereoselective synthesis of this compound requires chiral induction strategies. A plausible approach involves:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to control stereochemistry during condensation reactions, as seen in similar fluorinated amino alcohols .
  • Catalytic Asymmetric Synthesis : Employing transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of ketone intermediates. Evidence from vinyl-ACCA synthesis suggests palladium-catalyzed cross-coupling for aryl group introduction .
  • Purification : Chiral HPLC or recrystallization with diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (1R,2S) enantiomer.

Q. How should researchers safely handle and store this compound to ensure stability and minimize hazards?

Answer:

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation (risk of inhalation: H332) and ensure fume hood ventilation (P261) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. The trifluoromethoxy group may hydrolyze under humid conditions, necessitating desiccants .
  • Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic HF or NOx gases .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Analyze coupling constants (e.g., 2JHF^2J_{H-F} = 47–50 Hz for fluorine-proton coupling in trifluoromethoxy groups) and diastereotopic proton splitting .
    • ¹⁹F NMR : Confirm trifluoromethoxy (-OCF₃) presence via a singlet at δ ~ -55 ppm.
  • Polarimetry : Measure specific optical rotation ([α]ᴅ) and compare to literature values for enantiomeric excess (e.g., >98% ee).
  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol gradients for purity assessment .

Advanced Research Questions

Q. What strategies can resolve racemic mixtures of this compound to obtain the desired (1R,2S) enantiomer?

Answer:

  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases or acylases) selectively acylates one enantiomer, leaving the desired isomer unreacted .
  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Pd) with enzymes to racemize the undesired enantiomer in situ, achieving >90% yield .
  • Diastereomeric Salt Formation : Use chiral resolving agents (e.g., (1S)-(+)-10-camphorsulfonic acid) to crystallize the target enantiomer .

Q. How can computational modeling predict the pharmacological activity of this compound based on structural analogs?

Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Analogous fluorinated amino alcohols show affinity for CNS targets due to enhanced lipophilicity .
  • QSAR Studies : Correlate substituent effects (e.g., -OCF₃ electron-withdrawing properties) with bioactivity. For example, trifluoromethoxy groups improve metabolic stability in HCV protease inhibitors .
  • MD Simulations : Assess conformational flexibility of the propan-2-ol backbone to predict binding kinetics .

Q. What are common sources of contradictory data in characterizing fluorinated amino alcohols, and how can they be addressed?

Answer:

  • Artifacts in NMR : Residual solvents (e.g., CDCl₃) or moisture may split signals. Use deuterated DMSO-d₆ for hygroscopic samples and report solvent peaks .
  • Racemization During Synthesis : Acidic or basic conditions may epimerize stereocenters. Monitor reaction pH and limit heating steps .
  • X-ray vs. NMR Discrepancies : X-ray crystallography may reveal solid-state conformers differing from solution structures. Cross-validate with NOESY/ROESY for 3D configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.